Cas no 65911-46-8 (2-Carbamoyl-6-nitrobenzoic acid)
2-Carbamoyl-6-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Carbamoyl-6-nitrobenzoic acid
- 2-(aminocarbonyl)-6-nitroBenzoic acid
- Benzoicacid, 2-(aminocarbonyl)-6-nitro-
- 2-aminocarbonyl-6-nitro-benzoic acid
- 3-nitrophthalic monoamide
- 6-nitro-phthalamic acid
- 6-Nitro-phthalamidsaeure
- MFCD00088952
- SCHEMBL282685
- AKOS005152006
- 6-Nitrophthalamic acid
- AC-2896
- A867571
- 107990-50-1
- AKOS005208693
- SY003287
- 2-Carbamoyl-6-nitrobenzoicAcid
- QYLIVYPDIARSHA-UHFFFAOYSA-N
- 65911-46-8
- AC7514
- DTXSID90404659
- AMY31809
- CS-0454590
- 3-Nitrophthalic mono amide
- STL280259
-
- MDL: MFCD00088952
- Inchi: 1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13)
- InChI Key: QYLIVYPDIARSHA-UHFFFAOYSA-N
- SMILES: OC(C1C(=CC=CC=1C(N)=O)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 210.02800
- Monoisotopic Mass: 210.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 126A^2
Experimental Properties
- Density: 1.585
- Boiling Point: 394.2 ℃ at 760 mmHg
- Flash Point: 192.2°C
- Refractive Index: 1.655
- PSA: 126.21000
- LogP: 1.61540
2-Carbamoyl-6-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019095927-100g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 100g |
$792.85 | 2023-09-01 | |
| Apollo Scientific | OR470009-5g |
2-Carbamoyl-6-nitrobenzoic acid |
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| Apollo Scientific | OR470009-25g |
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| eNovation Chemicals LLC | D910282-5g |
2-Carbamoyl-6-nitrobenzoic Acid |
65911-46-8 | >97% | 5g |
$150 | 2025-02-20 | |
| Apollo Scientific | OR470009-250mg |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 250mg |
£36.00 | 2025-02-20 | ||
| Apollo Scientific | OR470009-1g |
2-Carbamoyl-6-nitrobenzoic acid |
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| A2B Chem LLC | AD08901-250mg |
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$19.00 | 2024-04-19 | |
| A2B Chem LLC | AD08901-1g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 1g |
$49.00 | 2024-04-19 | |
| A2B Chem LLC | AD08901-5g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 95% | 5g |
$166.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525257-5g |
2-Carbamoyl-6-nitrobenzoic acid |
65911-46-8 | 98% | 5g |
¥1705.00 | 2024-05-05 |
2-Carbamoyl-6-nitrobenzoic acid Suppliers
2-Carbamoyl-6-nitrobenzoic acid Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Carbamoyl-6-nitrobenzoic acid
Comprehensive Overview of 2-Carbamoyl-6-nitrobenzoic acid (CAS No. 65911-46-8): Properties, Applications, and Research Insights
2-Carbamoyl-6-nitrobenzoic acid (CAS No. 65911-46-8) is a nitro-substituted benzoic acid derivative with significant relevance in pharmaceutical and chemical research. This compound, characterized by its carbamoyl and nitro functional groups, serves as a versatile intermediate in organic synthesis. Its molecular structure, C8H6N2O5, offers unique reactivity patterns, making it valuable for designing drug candidates and specialty chemicals. Researchers frequently explore its applications in medicinal chemistry, particularly in developing enzyme inhibitors and anti-inflammatory agents.
The growing interest in nitroaromatic compounds like 2-Carbamoyl-6-nitrobenzoic acid stems from their role in green chemistry and sustainable synthesis. With increasing demand for eco-friendly chemical processes, this compound’s potential as a precursor for biodegradable materials has gained attention. Recent studies highlight its utility in catalysis and photocatalysis, aligning with trends in renewable energy and waste reduction. These attributes position it as a subject of interest in academic publications and industrial R&D.
From a synthetic chemistry perspective, 2-Carbamoyl-6-nitrobenzoic acid exhibits notable stability under standard conditions, facilitating its use in multi-step reactions. Its solubility profile (moderate in polar solvents like DMSO) and melting point (typically 200–220°C) are critical for laboratory handling. Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize its purity, a key concern for researchers optimizing yield efficiency.
In the context of drug discovery, this compound’s nitro group serves as a strategic handle for further modifications, enabling the construction of heterocyclic scaffolds. Its derivatives have been investigated for antimicrobial activity and cancer therapeutics, addressing pressing global health challenges. Notably, its compatibility with click chemistry protocols enhances its utility in high-throughput screening platforms.
Market trends indicate rising queries about CAS 65911-46-8 suppliers and custom synthesis services, reflecting industrial demand. Environmental considerations also drive searches for nitrobenzoic acid alternatives and degradation pathways. As regulatory frameworks evolve, compliance with REACH and GMP standards remains a focal point for manufacturers.
Future research may explore 2-Carbamoyl-6-nitrobenzoic acid’s role in nanomaterial functionalization or bioorthogonal chemistry, leveraging its balanced reactivity. Collaborative efforts between academia and industry could unlock novel applications, solidifying its status as a high-value chemical building block.
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